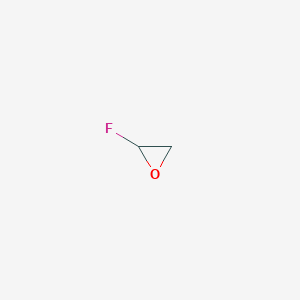

2-Fluorooxirane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64515-39-5 |

|---|---|

Molecular Formula |

C2H3FO |

Molecular Weight |

62.04 g/mol |

IUPAC Name |

2-fluorooxirane |

InChI |

InChI=1S/C2H3FO/c3-2-1-4-2/h2H,1H2 |

InChI Key |

NRSWGNXBEVDTNI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)F |

Origin of Product |

United States |

Reaction Mechanisms and Transformational Pathways of 2 Fluorooxirane

Ring-Opening Reactions of Fluorooxiranes

The opening of the fluorooxirane ring can be initiated by various reagents and conditions, leading to a diverse range of functionalized products. The regioselectivity and stereoselectivity of these reactions are key considerations in their synthetic applications.

Due to the significant ring strain of approximately 13 kcal/mol, fluorooxiranes are susceptible to ring-opening by nucleophilic attack. cymitquimica.commasterorganicchemistry.com This process generally follows an SN2 (bimolecular nucleophilic substitution) mechanism, particularly under basic or neutral conditions. masterorganicchemistry.combeilstein-journals.orgsaskoer.ca In this mechanism, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. saskoer.camasterorganicchemistry.com

The attack typically occurs from the backside relative to the C-O bond, resulting in an inversion of stereochemistry at the site of attack. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org For asymmetrically substituted fluorooxiranes, the nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org This regioselectivity is a hallmark of the SN2 mechanism, where steric hindrance plays a crucial role in determining the reaction's trajectory. masterorganicchemistry.com

A variety of nucleophiles can participate in the ring-opening of fluorooxiranes, including:

Hydroxide ions (HO⁻)

Alkoxides (RO⁻)

Grignard reagents

Organolithium reagents

Lithium aluminum hydride (LiAlH₄) masterorganicchemistry.com

The high reactivity of perfluoroepoxy rings, in particular, makes them readily susceptible to attack by various nucleophilic reagents to form addition products. google.com

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Fluorooxiranes

| Starting Material | Nucleophile | Product | Reaction Type | Reference |

| 1-benzyl-2-fluoroaziridine | Methanol | N-benzyl-2,2-dimethoxyethylamine | Nucleophilic substitution at C2 | nih.govacs.org |

| 1-benzyl-2,2-difluoroaziridine | Methanol | N-benzyl-2-methoxyacetamide | Nucleophilic attack at C3 | nih.govacs.org |

| Fluoroepoxides | Various Nucleophiles | 2-substituted 3-hydroxyesters | SN2 ring opening | beilstein-journals.org |

Note: The table includes examples from closely related fluoro-heterocycles to illustrate the principles of nucleophilic attack.

Under acidic conditions, the ring-opening of fluorooxiranes is facilitated by the protonation of the epoxide oxygen. libretexts.orgkhanacademy.org This initial step creates a better leaving group (a hydroxyl group) and activates the ring towards nucleophilic attack. libretexts.org The mechanism of acid-catalyzed ring-opening is more complex than in basic conditions and often exhibits characteristics of both SN1 and SN2 pathways. libretexts.orgacs.orgnih.gov

The regiochemical outcome of the reaction is highly dependent on the substitution pattern of the fluorooxirane. libretexts.orgpressbooks.pub

For primary and secondary carbons: When both epoxide carbons are either primary or secondary, the nucleophilic attack predominantly occurs at the less substituted carbon, consistent with an SN2-like mechanism where steric effects are dominant. libretexts.orgpressbooks.pub

For tertiary carbons: If one of the epoxide carbons is tertiary, the attack preferentially occurs at the more substituted carbon. libretexts.orgkhanacademy.orgpressbooks.pub This is attributed to the development of significant positive charge on the more substituted carbon in the transition state, which resembles a carbocation intermediate characteristic of an SN1 reaction. libretexts.orglibretexts.org

The use of reagents like HF·Et₃N for fluorohydrin synthesis from epoxides demonstrates this principle. While these reactions generally require elevated temperatures, the presence of a β-silyl group can accelerate the reaction and enhance regioselectivity due to the β-silicon effect, which stabilizes a developing positive charge on the adjacent carbon. acs.orgnih.govchemrxiv.org

The stereochemistry of the products formed from the ring-opening of fluorooxiranes is a direct consequence of the reaction mechanism.

In a typical SN2 reaction , the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comorganic-chemistry.org This "backside attack" leads to an inversion of configuration at the carbon center that is attacked. masterorganicchemistry.commasterorganicchemistry.com Therefore, if the starting epoxide has a specific stereochemistry, the resulting product will have the opposite configuration at the reaction site. beilstein-journals.org This stereospecificity is a key feature of the SN2 mechanism. youtube.com

The formation of trans products is a common feature in both acid- and base-catalyzed epoxide ring-openings. libretexts.orglibretexts.orgchemistrytalk.org

Beyond the classical nucleophilic substitution pathways, fluorooxiranes can also undergo ring-opening through reductive and oxidative processes. These reactions are often catalyzed and can lead to a variety of products with different oxidation states. springernature.comnih.gov

Reductive ring-opening can occur via a putative enol intermediate. springernature.comnih.gov For instance, in the presence of flavin cofactors and NADH, the 2,3-epoxide ring of certain compounds can be opened reductively. nih.gov This can lead to products with a single hydroxyl group or a vicinal diol. nih.govnih.gov

Oxidative ring-opening can proceed through a hydroperoxy intermediate, especially in the presence of molecular oxygen. springernature.com This pathway can also be facilitated by flavin cofactors and may result in the formation of vicinal diols or rearranged products with contracted or expanded ring systems. nih.govnih.gov These flavin-catalyzed reactions demonstrate that both reductive and oxidative mechanisms can open the epoxide ring, expanding the range of possible transformations. springernature.com

Intramolecular Rearrangements of Fluorooxiranes

In addition to intermolecular reactions, fluorooxiranes can undergo intramolecular rearrangements, which involve the migration of a fluorine atom. These rearrangements are often catalyzed and can lead to the formation of isomeric products.

Fluorine migration in fluoroepoxides, particularly 1,2- and 1,5-shifts, has been a subject of investigation. These rearrangements can lead to the formation of α-fluoroketones and other valuable organofluorine compounds. cas.cn

1,2-Fluorine Migration: This rearrangement involves the shift of a fluorine atom from one carbon to an adjacent carbon. Brønsted acid catalysis has been shown to promote the 1,2-fluorine migration in simple fluoroepoxides at room temperature. cas.cn The reaction is believed to proceed through a carbocation intermediate. cas.cn Computational studies using density functional theory have shown that 1,2-fluorine atom migrations in perfluoroalkyl radicals are thermodynamically favored when the fluorine migrates from a less branched carbon to a more branched one, with activation barriers that can be overcome at elevated temperatures or with photochemical activation. researchgate.net The formation of an indole (B1671886) epoxide intermediate followed by a rapid 1,2-fluorine shift has been proposed in the synthesis of 3-fluorinated oxindoles. chinesechemsoc.org

1,5-Fluorine Migration: In some systems, such as cyclopropyl-substituted fluoroepoxides, a 1,5-fluorine migration can occur, also proceeding through a carbocation intermediate, especially under acidic conditions. cas.cn

The competition between these migration pathways can sometimes be controlled by the reaction conditions. For example, in certain cyclopropyl-substituted fluoroepoxides, acidic conditions favor a 1,5-fluorine migration, while basic conditions can suppress this pathway and promote a thermal 1,2-fluorine migration. cas.cn

Role of Carbocationic Intermediates in Fluorooxirane Rearrangements

The rearrangement reactions of fluorooxiranes can be significantly influenced by the formation of carbocationic intermediates, particularly under acidic conditions. The presence of a Brønsted acid can catalyze 1,2-fluorine migration reactions in simple fluoroepoxides, a transformation that is otherwise difficult to achieve. cas.cn Mechanistic studies suggest that these reactions proceed through the formation of a carbocation intermediate. cas.cn

The proposed mechanism begins with the coordination of a proton (from the Brønsted acid) to the oxygen atom of the fluoroepoxirane ring. This protonation makes the oxygen a better leaving group, facilitating the opening of the epoxide ring to form a carbocation intermediate. cas.cn The stability of carbocations generally follows the order tertiary > secondary > primary, and this principle influences the reaction pathway. youtube.comlibretexts.org The formation of a more stable carbocation is a driving force for rearrangement. youtube.com

Once the carbocation is formed, it can undergo various rearrangements. youtube.com A key process observed in fluoroepoxides is a 1,2-fluorine migration. cas.cn In this step, a fluorine atom on the carbon adjacent to the carbocationic center shifts to the positively charged carbon. This migration is a type of intramolecular rearrangement common for carbocations. libretexts.orgsinica.edu.tw The mechanistic studies indicate that the in-situ generated hydrogen fluoride (B91410) (HF) can then react with the carbocation intermediate to yield the final α-fluorinated ketone product and regenerate HF, completing the catalytic cycle. cas.cn

However, the reaction pathway is competitive. The carbocation intermediate can also be quenched by trace amounts of water, leading to by-products such as α-hydroxy ketones. cas.cn Another possible side reaction is the β-proton elimination from the carbocation, which results in the formation of α,β-unsaturated ketones. cas.cn The stability of the fluoroepoxide itself is a critical factor, as many are sensitive to moisture and can readily decompose during purification. cas.cn

The following table summarizes the key steps in the Brønsted acid-catalyzed rearrangement of 2-fluorooxirane via a carbocationic intermediate.

| Step | Description | Reactant(s) | Intermediate(s)/Product(s) |

| 1 | Protonation of the epoxide oxygen | This compound, Brønsted Acid (H⁺) | Protonated this compound |

| 2 | Epoxide ring opening | Protonated this compound | β-fluorinated carbocation intermediate |

| 3a | 1,2-Fluorine Migration (Main Pathway) | β-fluorinated carbocation, HF (in situ) | α-Fluorinated Ketone, H⁺ |

| 3b | Quenching by Water (Side Reaction) | β-fluorinated carbocation, H₂O | α-Hydroxy Ketone |

| 3c | β-Proton Elimination (Side Reaction) | β-fluorinated carbocation | α,β-Unsaturated Ketone, H⁺ |

Elucidation of this compound Decomposition Mechanisms

The decomposition of this compound has been investigated through both theoretical and experimental studies, revealing multiple pathways. A primary decomposition route involves the isomerization of this compound into an intermediate, which then breaks down into smaller, stable molecules. kuleuven.be

Computational studies using density functional theory (DFT) have explored the potential energy surface of the [C₂H₃FO] system. These studies indicate that this compound can decompose to ketene (B1206846). kuleuven.be The mechanism proceeds through the isomerization of this compound to fluoroacetaldehyde (B75747) as an intermediate. kuleuven.be This fluoroacetaldehyde is unstable and subsequently eliminates hydrogen fluoride (HF) to form ketene, which is identified as the predominant product in the unimolecular dissociation of this compound. kuleuven.be

Experimental studies using infrared multiphoton excitation have also been conducted to investigate the laser chemistry of fluorooxiranes. These experiments confirm that the decomposition products are primarily ketene and hydrogen fluoride. ethz.ch The analysis of deuterated isotopomers supports the existence of different mechanistic pathways. Besides the direct elimination, rearrangements to fluoroacetaldehyde or acetyl fluoride followed by the elimination of HF are considered possible routes. ethz.ch

The decomposition can be summarized in the following pathways:

| Pathway | Initial Reactant | Intermediate | Final Products | Study Type |

| 1 | This compound | Fluoroacetaldehyde | Ketene, Hydrogen Fluoride | Theoretical (DFT) kuleuven.be, Experimental ethz.ch |

| 2 | This compound | Acetyl Fluoride | Ketene, Hydrogen Fluoride | Theoretical kuleuven.be, Experimental ethz.ch |

The isomerization to fluoroacetaldehyde is a key step, and the subsequent instability of this intermediate drives the formation of the final products. kuleuven.be The theoretical models provide an explanation for why the fluoroacetaldehyde intermediate is not typically observed experimentally during the decomposition of fluorooxirane. kuleuven.be

Spectroscopic Characterization and Structural Elucidation of 2 Fluorooxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorooxiranes

NMR spectroscopy is a powerful tool for probing the structure of fluorinated organic molecules. The presence of the highly sensitive 19F nucleus, in addition to 1H and 13C, offers a multi-faceted view of the molecular framework and the interplay of substituent effects. biophysics.orgwikipedia.org

19F NMR for Structural and Electronic Environment Probing

19F NMR spectroscopy is particularly informative for fluorooxiranes due to the high sensitivity of the fluorine nucleus and the large chemical shift dispersion, which provides detailed information about the local electronic environment. wikipedia.org The chemical shift of the fluorine atom in 2-fluorooxirane is influenced by the electronegativity of the adjacent oxygen and carbon atoms, as well as the ring strain inherent in the oxirane structure.

In general, 19F NMR chemical shifts for organofluorine compounds span a wide range. wikipedia.org For compounds containing a single fluorine atom attached to a carbon, the chemical shift can be significantly affected by the nature of the other substituents on that carbon and adjacent atoms. This sensitivity allows for the precise determination of the fluorine's chemical environment and can be used to distinguish between different isomers or conformers.

Advanced 1H and 13C NMR Techniques

1H and 13C NMR spectroscopies provide complementary structural information. In this compound, the protons and carbon atoms of the oxirane ring exhibit characteristic chemical shifts and coupling constants that are influenced by the fluorine substituent.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple quantum coherence (HMQC), are instrumental in assigning the signals of the protons and carbons in the this compound molecule. scielo.br These experiments reveal the connectivity between atoms, confirming the arrangement of the oxirane ring and the position of the fluorine substituent. The coupling constants between fluorine and the geminal and vicinal protons (2JHF and 3JHF) are particularly diagnostic for establishing the stereochemistry of the molecule. Similarly, 13C-19F coupling constants provide valuable insights into the electronic structure and bonding within the molecule. walisongo.ac.id

Table 1: Representative NMR Data for Fluoro-substituted Organic Compounds

| Nucleus | Chemical Shift (ppm) Range | Key Coupling Constants (Hz) |

| 19F | -50 to -220 (for organofluorine compounds) wikipedia.org | 2JHF: ~50 Hz, 1JCF: 150-250 Hz |

| 1H | Varies based on proximity to fluorine | 2JHF: ~50 Hz, 3JHF: 2-20 Hz |

| 13C | Varies based on proximity to fluorine | 1JCF: 150-250 Hz, 2JCF: 15-30 Hz |

Note: The data in this table represents typical ranges for organofluorine compounds and may not be specific to this compound due to a lack of publicly available experimental data for this specific compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed picture of the molecular vibrations and functional groups present in this compound. youtube.com These complementary methods provide a more complete vibrational analysis, as some modes may be active in one technique but not the other. youtube.com

Analysis of Molecular Vibrations and Functional Group Identification

The infrared and Raman spectra of this compound are characterized by vibrational modes associated with the oxirane ring and the carbon-fluorine bond. The high electronegativity of the fluorine atom and the strain of the three-membered ring significantly influence the vibrational frequencies.

Key vibrational modes for this compound include:

C-F Stretching: This vibration typically appears as a strong band in the IR spectrum in the region of 1000-1400 cm-1. Its exact position is sensitive to the electronic environment.

Oxirane Ring Vibrations: The characteristic ring breathing, stretching, and deformation modes of the oxirane ring are observed in the spectra. These are often coupled with other vibrations in the molecule. For the parent oxirane molecule, key bands are observed around 3018 cm-1 (ν1, B-type) and in the fingerprint region. researchgate.net

C-H Stretching: The C-H stretching vibrations of the CH and CH2 groups of the oxirane ring are expected in the 2900-3100 cm-1 region.

C-O Stretching: The asymmetric and symmetric C-O stretching modes of the ether linkage within the oxirane ring are also characteristic.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Table 2: General Regions for Characteristic Vibrational Frequencies in Fluorooxiranes

| Vibrational Mode | Typical Frequency Range (cm-1) |

| C-H Stretch | 2900 - 3100 |

| C-F Stretch | 1000 - 1400 |

| C-O Stretch (ring) | 800 - 1250 |

| Oxirane Ring Deformation | 750 - 950 |

Note: These are general ranges and the exact frequencies for this compound would require specific experimental data.

Microwave Rotational Spectroscopy for Gas-Phase Structure

Microwave rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. libretexts.orglibretexts.org By analyzing the rotational transitions of a molecule, it is possible to obtain highly accurate rotational constants, from which bond lengths and bond angles can be derived. tanta.edu.egtanta.edu.eg

Determination of Equilibrium and Vibrationally Averaged Structures

For this compound, microwave spectroscopy can provide the moments of inertia, which are related to the mass distribution within the molecule. From the spectra of the parent molecule and its isotopically substituted analogs (e.g., containing 13C or 18O), a detailed structural determination can be achieved. nih.gov This allows for the calculation of the equilibrium (re) structure, representing the geometry at the minimum of the potential energy surface, and the vibrationally averaged (r0 or rs) structures.

The data obtained from microwave spectroscopy, such as rotational constants, can be used to precisely determine key structural parameters of this compound, including:

The C-C and C-O bond lengths within the oxirane ring.

The C-F bond length.

The bond angles within the ring and those involving the fluorine substituent.

This level of structural detail is crucial for understanding the effects of fluorine substitution on the geometry of the oxirane ring and for benchmarking theoretical calculations.

Table 3: Illustrative Structural Parameters from Microwave Spectroscopy for Small Cyclic Molecules

| Parameter | Typical Value |

| C-C Bond Length (Å) | 1.45 - 1.50 |

| C-O Bond Length (Å) | 1.40 - 1.45 |

| C-F Bond Length (Å) | 1.35 - 1.40 |

| Ring Bond Angles (°) | ~60 (for a three-membered ring) |

Note: These values are representative of small, strained cyclic ethers and related fluorinated compounds. Precise values for this compound would need to be determined experimentally.

Analysis of Intermolecular Interactions in Fluorooxirane Complexes

The study of intermolecular interactions in complexes involving fluorooxirane and its derivatives provides valuable insights into the delicate balance of electrostatic and steric factors that govern molecular recognition and complex formation. nih.govacs.org The analysis of these non-covalent interactions is crucial for applications such as chiral analysis, where a "tag" molecule is used to form diastereomeric complexes with enantiomers, allowing for their differentiation via rotational spectroscopy. nih.govacs.org

In the context of fluorooxirane complexes, the interactions with noble gases, such as argon, have been a subject of investigation to understand the nature of binding. nih.govacs.org The binding mode of argon to the oxirane ring is sensitive to the degree and position of fluorine substitution on the ring. nih.govacs.org

The characterization of these complexes is achieved through a combination of quantum chemistry calculations and microwave rotational spectroscopy. nih.gov These methods allow for the determination of the ground state, vibrationally averaged structures of the complexes. nih.gov The analysis of these structures reveals important intermolecular interactions, which are often identified as distances between atoms that are no more than 10% longer than the sum of their van der Waals radii. nih.govacs.org

Computational studies, including the optimization of complex structures and the calculation of relative energies, are instrumental in understanding the stability of different complex geometries. nih.govacs.org These calculations can reveal multiple minima on the potential energy surface, corresponding to different stable arrangements of the interacting molecules. nih.govacs.org The relative energies of these structures, with and without corrections for basis set superposition error (BSSE) and zero-point energy, provide a quantitative measure of their stability. nih.govacs.org

The following table summarizes the key aspects of the analysis of intermolecular interactions in fluorooxirane complexes with argon, based on available research findings.

| Feature | Description |

| Complex Type | Gas-phase heterodimers of fluorooxirane derivatives with an argon atom. nih.gov |

| Primary Interaction | London dispersion forces between the argon atom and the fluorooxirane molecule. acs.org |

| Binding Site | Argon interacts with the oxygen and carbon atoms of the oxirane ring. nih.govacs.org |

| Influence of Substitution | The binding mode of argon is distinct for different levels of fluorine substitution on the oxirane ring. nih.govacs.org |

| Analytical Techniques | Microwave rotational spectroscopy and quantum chemistry calculations. nih.gov |

| Structural Information | Determination of ground state, vibrationally averaged structures of the complexes. nih.gov |

| Energetic Analysis | Calculation of relative equilibrium energies of different complex structures. nih.govacs.org |

Computational and Quantum Chemical Investigations of 2 Fluorooxirane

Electronic Structure Calculations of 2-Fluorooxirane

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods are employed to determine its equilibrium geometry, electron distribution, and orbital energies.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. q-chem.comesqc.orguni-muenchen.de It is primarily used to investigate the ground-state electronic properties of molecules by modeling the electron correlation through functionals of the electron density. q-chem.com

For this compound, DFT calculations are used to predict its ground-state geometry, including bond lengths, bond angles, and dihedral angles. Hybrid functionals, such as the widely used B3LYP, which incorporates a portion of exact Hartree-Fock exchange, or more modern functionals like the M06 suite, are frequently employed to achieve high accuracy. uni-muenchen.deresearchgate.net These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum. The presence of the electronegative fluorine atom significantly influences the geometry and electronic structure, leading to a shortening of the adjacent C-F bond and polarization of the C-C and C-O bonds within the oxirane ring.

Table 1: Representative Calculated Ground State Geometrical Parameters of this compound using DFT Note: The following data is illustrative, based on typical results from DFT calculations on similar small, fluorinated organic molecules. Actual values can vary based on the functional and basis set used.

| Parameter | DFT Method (e.g., B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | |

| C1-C2 | ~1.47 |

| C1-O | ~1.44 |

| C2-O | ~1.43 |

| C2-F | ~1.38 |

| C1-H | ~1.09 |

| C2-H | ~1.09 |

| **Bond Angles (°) ** | |

| ∠C1-O-C2 | ~61.5 |

| ∠O-C1-C2 | ~59.0 |

| ∠O-C2-C1 | ~59.5 |

| ∠F-C2-C1 | ~115.0 |

For situations demanding higher accuracy, particularly for properties sensitive to electron correlation, high-level ab initio methods like Coupled Cluster (CC) theory are the gold standard. pku.edu.cnwikipedia.orggithub.io CC methods build upon the Hartree-Fock reference by including electron correlation through an exponential cluster operator, which systematically accounts for single, double, and sometimes triple and higher excitations. wikipedia.orgd-nb.info The CCSD(T) method, which includes single and double excitations iteratively and estimates the effect of triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its ability to produce highly accurate results for small to medium-sized molecules. wikipedia.org

In the context of this compound, CC calculations provide benchmark data for its structure and energy. They are also crucial for accurately predicting properties where electron correlation effects are significant. For instance, studies on parity-violating effects in chiral molecules have used coupled cluster methods to calculate nuclear-magnetic-resonance (NMR) shielding constants for this compound, demonstrating that electron correlation can alter these values substantially compared to uncorrelated or DFT methods. aps.org Similarly, the accurate calculation of optical rotation, a property of chiral molecules like (S)-2-fluorooxirane, benefits from the robust treatment of electron correlation provided by CC approaches. researchgate.net

Theoretical Studies on Reaction Energetics and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of short-lived transition states and the calculation of reaction energy barriers that govern reaction rates and outcomes.

The ring-opening of epoxides is a fundamental reaction in organic chemistry. For this compound, this reaction is of particular interest due to the influence of the fluorine substituent on its regioselectivity. Theoretical studies can map the entire potential energy surface for the ring-opening process. By calculating the Gibbs free energy of reactants, transition states (TS), intermediates, and products, a complete free energy profile can be constructed. mdpi.comresearchgate.net

These profiles reveal the step-by-step mechanism of the reaction. For example, in a nucleophilic ring-opening, the profile would show the energy barrier for the nucleophile to attack either the α-carbon (the carbon not bonded to fluorine) or the β-carbon (the fluorinated carbon). The profile would also characterize any resulting intermediates before the final product is formed. Such studies on analogous epoxides show that the reaction can proceed via different mechanisms (e.g., SN2-like) depending on the reaction conditions (acidic, basic, or neutral), and the free energy profile provides a quantitative picture of these pathways. researchgate.netmdpi.comd-nb.info

The regioselectivity of the epoxide ring-opening—whether the nucleophile attacks the more or less substituted carbon—is determined by the relative heights of the activation barriers for the competing pathways. d-nb.infocomporgchem.com DFT and coupled-cluster calculations are used to locate the transition state structures for each pathway and compute their energies. The difference in these activation energies (ΔG‡) allows for a quantitative prediction of the product ratio. comporgchem.compku.edu.cn

For this compound, the fluorine atom exerts strong inductive and steric effects. Computational models like the Activation Strain Model (ASM) can be used to dissect the activation barrier into two components: the strain energy required to distort the reactants into the transition-state geometry, and the interaction energy between the deformed reactants. d-nb.infouniversiteitleiden.nl In the case of this compound, the analysis would focus on how the fluorine substituent stabilizes or destabilizes the partial charges that develop in the transition state upon nucleophilic attack at the α and β positions, thereby governing the regiochemical outcome. mdpi.comd-nb.info

Table 2: Illustrative Computational Data for Nucleophilic Ring-Opening of this compound Note: This table presents a hypothetical comparison to illustrate the type of data generated from computational assessments of regioselectivity. The preference for α- or β-attack depends heavily on the nucleophile and reaction conditions.

| Pathway | Transition State | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Major Product |

| α-Attack | TS-alpha | 20.5 | Minor/Major |

| β-Attack | TS-beta | 18.2 | Major/Minor |

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry allows for the accurate prediction of various spectroscopic parameters, which is essential for identifying and characterizing molecules in different environments, from laboratory samples to interstellar space. mdpi.comsns.it These predictions are invaluable for interpreting experimental spectra or for guiding the search for new molecules. researchgate.net

For this compound, methods like DFT and CC theory can be used to calculate a range of spectroscopic constants.

Rotational Constants: Geometry optimization followed by frequency calculations provides the moments of inertia, from which the rotational constants (A, B, C) can be derived. These are fundamental for predicting microwave spectra. sns.it

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies (and their intensities) allows for the prediction of the infrared (IR) spectrum. mdpi.comresearchgate.net Anharmonic corrections, often computed using second-order vibrational perturbation theory (VPT2), are necessary to achieve better agreement with experimental spectra. sns.it

NMR Parameters: NMR chemical shifts and spin-spin coupling constants can be calculated with high accuracy. As noted, methods that properly account for electron correlation, such as coupled cluster theory, are crucial for obtaining reliable predictions of parity-violating NMR shielding constants in chiral this compound. aps.org

Optical Rotation: For chiral (S)- or (R)-2-fluorooxirane, time-dependent density functional theory (TD-DFT) or coupled cluster linear response methods can predict the specific optical rotation at different wavelengths. researchgate.netresearchgate.net

These computational tools provide a powerful, non-invasive means to probe the detailed properties of this compound, offering a molecular-level understanding that is often difficult to obtain through experimental methods alone. scilit.comscilit.com

Theoretical Calculation of NMR Shielding Constants

The theoretical prediction of Nuclear Magnetic Resonance (NMR) shielding constants through computational methods serves as a powerful tool to complement experimental spectroscopy. mpg.de These calculations can elucidate molecular structure and electronic environments. Methods for these predictions range in complexity and accuracy, from Hartree-Fock (HF) and Density Functional Theory (DFT) to more sophisticated and computationally intensive correlated methods like Coupled Cluster (CC) theory. mpg.demdpi.com For high accuracy, it is often necessary to employ methods that include significant electron correlation effects, such as Coupled Cluster with single and double and perturbative triple excitations [CCSD(T)]. nih.gov

A particularly advanced area of research is the calculation of parity-violating (PV) effects in NMR spectra, which manifest as tiny differences in the spectra of enantiomers. aps.org One promising approach for experimentally verifying parity violation in chiral molecules is through the detection of these differences in NMR shielding constants. aps.org Ab initio calculations of isotropic parity-violating NMR-shielding constants () are crucial for guiding and interpreting such experiments. aps.org

In the case of this compound, computational studies have revealed that electron correlation has a profound impact on its parity-violating NMR shielding constants. aps.org Research employing electroweak quantum chemical approaches demonstrated that for many molecules, electron correlation might alter values by around 20%. However, for this compound, the effect was significantly more pronounced, with electron correlation altering the of individual nuclei by almost a factor of two. aps.org This finding underscores the necessity of using systematically improvable, high-level electron-correlating methods for the accurate prediction of such subtle phenomena in this compound. aps.org

| Molecule Type | Computational Finding | Reference |

|---|---|---|

| Hydrogen peroxide, Disulfane, Diselane | Coupled Cluster calculations show ${\sigma}^{PV}$ deviates from uncorrelated counterparts by approximately 20%. | aps.org |

| This compound | Electron correlation alters ${\sigma}^{PV}$ of individual nuclei by nearly a factor of 2. | aps.org |

Prediction of Optical Rotation and Chiroptical Properties

Quantum mechanical simulations are a cornerstone for investigating the chiroptical properties of chiral molecules like this compound. researchgate.net Theoretical predictions of optical rotation are particularly valuable for assigning the absolute configuration of molecules. These calculations are highly sensitive to the chosen computational method, including the basis set and the theoretical model (e.g., Density Functional Theory or Coupled Cluster theory). researchgate.net

For (S)-fluoro-oxirane, theoretical studies have been conducted to predict its specific optical rotation, revealing significant dependence on the computational methodology. aip.org A study comparing results from time-dependent Density Functional Theory (using the B3LYP functional) with those from the Coupled Cluster Singles and Doubles (CCSD) model found a stark disagreement. aip.org The B3LYP method predicted a gas-phase specific optical rotation an order of magnitude larger than that predicted by the CCSD model at the same wavelength. aip.org

This discrepancy highlights the challenges in accurately computing optical activity, especially for molecules with small-angle rotations. aip.org The research emphasized that for reliable predictions, it is crucial to employ high-level electronic structure theories and to account for the effects of molecular vibration. aip.org Vibrational averaging was shown to be a non-negligible factor in obtaining accurate predictions for the optical rotation of (S)-fluoro-oxirane. aip.org

| Computational Method | Predicted Specific Rotation [°(dm g/cm³)⁻¹] | Key Consideration | Reference |

|---|---|---|---|

| B3LYP | 68.4 | Result from Density Functional Theory. | aip.org |

| CCSD (with vibrational averaging) | 8.1 | Result from Coupled Cluster theory; considered a higher-level approach. | aip.org |

Molecular Conformation and Dynamics of this compound

Computational chemistry provides essential tools for understanding the three-dimensional structure (conformation) and the time-dependent behavior (dynamics) of molecules. Molecular conformation can be defined by the system's dynamical behavior, identifying stable or semi-stable geometric arrangements. kobv.de The study of molecular dynamics through simulations allows for the exploration of the ensemble of conformations a molecule can adopt, which is critical for understanding its properties and reactivity. massbio.org

This stable conformation serves as the foundation for further theoretical work, such as the calculation of chiroptical properties. aip.org While detailed quantum chemical molecular dynamics simulations specifically for this compound are not extensively documented in the provided context, the principle of such studies is to simulate the motion of the atoms over time. rsc.org This approach would elucidate the vibrational modes and conformational flexibility of the this compound ring, factors that are known to influence its chiroptical properties. aip.org

Synthetic Applications of 2 Fluorooxirane in Advanced Organic Synthesis

2-Fluorooxirane as a Synthon for Fluorinated Building Blocks

In the context of retrosynthetic analysis, a synthon is a conceptual fragment of a target molecule that aids in planning its synthesis. wikipedia.orgajrconline.org this compound serves as a powerful two-carbon synthon, providing the synthetic equivalent of a 1-fluoro-2-hydroxyethyl cation or related electrophilic species. Its utility lies in its ability to react with a broad range of nucleophiles, leading to the formation of vicinal fluoroalcohols and other valuable fluorinated building blocks. These building blocks are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of fluorine can dramatically alter biological activity and physicochemical properties. youtube.com

The synthesis of monofluorinated epoxides can be achieved through several methods, including the epoxidation of monofluoroolefins or the treatment of fluorohalohydrins with a base. cas.cn An efficient method involves the O-cyclization reaction between α-fluorosulfoximines and ketones. cas.cn Once formed, these fluoroepoxides readily react with nucleophiles, typically at the carbon atom further from the fluorine substituent, in a regio- and stereoselective manner.

For instance, the reaction of 2-fluorooxiranes with carbon nucleophiles like Grignard reagents or organolithium compounds provides a direct route to fluorinated alcohols. Similarly, heteroatomic nucleophiles such as amines, thiols, and alkoxides can open the epoxide ring to afford β-fluoroamines, β-fluorosulfides, and β-fluoroethers, respectively. These products are themselves versatile building blocks for more complex molecular architectures. cas.cnbeilstein-journals.org The development of efficient methods for creating these fluorinated synthons is a significant focus in organofluorine chemistry. researchgate.netnih.gov

Table 1: Representative Reactions of this compound as a Synthon This table is illustrative and provides generalized examples of reactions.

| Nucleophile (Nu) | Reagent Example | Product Type | Fluorinated Building Block |

|---|---|---|---|

| Carbon | R-MgBr (Grignard) | C-C Bond Formation | Fluorinated Alcohol |

| Nitrogen | R₂NH (Amine) | C-N Bond Formation | β-Fluoroamine |

| Oxygen | R-OH / Base | C-O Bond Formation | β-Fluoroether |

| Sulfur | R-SH / Base | C-S Bond Formation | β-Fluorosulfide |

Preparation of Fluorinated Carbonyl Compounds via Fluorooxirane Transformations

A significant application of this compound derivatives is their transformation into valuable fluorinated carbonyl compounds, particularly α-fluoroketones. sioc-journal.cnorganic-chemistry.org These transformations are typically achieved through acid-catalyzed isomerization, where the epoxide ring undergoes a rearrangement. This process often involves a formal 1,2-fluorine shift, a challenging yet highly desirable transformation in organofluorine chemistry. cas.cn

Research has shown that both Lewis acids and Brønsted acids can effectively catalyze the ring-opening and subsequent rearrangement of monofluorinated epoxides. cas.cncas.cn For example, treating a monofluorinated epoxide with titanium tetrafluoride (TiF₄) or pyridinium (B92312) poly(hydrogen fluoride) (Olah's reagent) can induce a rearrangement to yield the corresponding α-fluoroketone. cas.cn The reaction is believed to proceed through a carbocation intermediate formed upon protonation or coordination of the Lewis acid to the epoxide oxygen. This intermediate can then collapse, involving migration of the fluorine atom, to form the stable carbonyl compound. cas.cn

The scope of this transformation is broad, accommodating a variety of substituents on the epoxide ring. This method provides a direct and efficient route to α-fluorinated ketones, which are important precursors for many biologically active molecules and are otherwise challenging to synthesize. sioc-journal.cncas.cn

Table 2: Catalytic Isomerization of Monofluoroepoxides to α-Fluoroketones

| Epoxide Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diaryl Fluoroepoxide | TiF₄ (0.4 equiv.) | THF | 60 | High | cas.cn |

| Diaryl Fluoroepoxide | Pyridine-9HF (65 equiv.) | THF | 60 | High | cas.cn |

| Diaryl Fluoroepoxide | Nafion-212 | Dichloroethane | RT | 88-95 | cas.cn |

Strategies for Constructing Fluorine-Containing Heterocycles

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. wikipedia.orgmsu.eduuou.ac.in The incorporation of fluorine into these scaffolds is a proven strategy for modulating their biological profiles. This compound serves as a key starting material for the synthesis of various fluorine-containing heterocycles. e-bookshelf.deekb.eg These syntheses often rely on the ring-opening of the epoxide by a nucleophile that contains a second reactive site, initiating a cascade or sequential reaction that leads to cyclization.

For example, reaction with a binucleophile such as an amino alcohol can lead to the formation of fluorinated morpholine (B109124) derivatives. Similarly, reactions with other bifunctional reagents can yield fluorinated piperazines, thiomorpholines, or oxazolidinones. researchgate.net Another powerful strategy involves cycloaddition reactions. While this compound itself is not typically used as a dipole or dienophile, fluorinated building blocks derived from it can participate in such reactions. For instance, a fluorinated alkene synthesized from a fluoroepoxide could undergo a [3+2] or [4+2] cycloaddition to construct five- or six-membered heterocyclic rings. mdpi.com The synthesis of fluorinated lactones and pyrrolidines has also been achieved through radical-mediated intramolecular oxy-difluoromethylation processes, highlighting the versatility of fluorinated synthons in heterocyclic chemistry. nih.gov

Role in the Synthesis of Complex Fluorinated Organic Molecules

The ultimate demonstration of a building block's utility is its application in the total synthesis of complex organic molecules. rutgers.eduscripps.edu this compound and its derivatives have played an enabling role in the synthesis of intricate molecular targets where the stereospecific introduction of a fluorine atom is critical. cas.cn The ability to construct fluorinated chiral centers early in a synthetic sequence, using the epoxide as a template, is a significant advantage.

The synthesis of complex natural products and their analogues often involves numerous steps, and the efficiency of each step is paramount. organicchemistrydata.org By providing access to key fluorinated intermediates such as fluoroalcohols and fluoroketones, this compound streamlines the synthetic route. cas.cn For example, a fluorinated ketone prepared from a fluoroepoxide can be further elaborated using standard carbonyl chemistry (e.g., aldol, Wittig, or Grignard reactions) to build up a larger carbon skeleton, all while retaining the crucial fluorine atom. This strategy has been applied in the synthesis of fluorinated analogues of biologically active compounds, where the fluorine atom serves to enhance metabolic stability or binding affinity. researchgate.net The development of new synthetic methods using fluoroepoxides continues to expand the toolkit available to chemists for accessing novel and complex fluorinated molecules.

Future Prospects and Emerging Research Areas in 2 Fluorooxirane Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of 2-fluorooxirane chemistry is intrinsically linked to the development of innovative and environmentally benign synthetic methodologies. While classic methods for epoxidation and fluorination exist, emerging research focuses on improving efficiency, selectivity, and sustainability.

Key areas of development include:

Catalytic and Metal-Free Approaches: There is a significant push to move from stoichiometric reagents to catalytic systems. For instance, the development of aminofluorination reactions using metal-free conditions in solvents like hexafluoroisopropanol (HFIP) showcases a promising sustainable pathway. le.ac.uk NMR studies have revealed that HFIP can activate reagents like fluoroiodane through hydrogen bonding, eliminating the need for metal catalysts. le.ac.uk

Green Chemistry Principles: The integration of green chemistry principles is paramount. This includes the use of eco-friendly reaction media, such as deep eutectic solvents (DES), and energy-efficient activation methods like microwave and ultrasound-assisted synthesis. mdpi.com Such techniques have been shown to dramatically reduce reaction times and improve yields in the synthesis of other heterocyclic compounds and could be adapted for fluorooxirane synthesis. mdpi.com

Photocatalysis: Visible-light-mediated photoredox catalysis is a powerful tool for forming complex molecules under mild conditions. hilarispublisher.com This approach allows for the activation of otherwise non-reactive functional groups and could open new pathways for constructing the fluorooxirane ring or for its subsequent functionalization. hilarispublisher.com The use of sustainable light sources, such as ECO-UVA lights, further enhances the green credentials of these synthetic methods. und.edu

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for handling reactive intermediates, and enhanced scalability compared to traditional batch processes. youtube.com The synthesis of this compound, which involves potentially energetic species, could greatly benefit from the adoption of flow chemistry to ensure safer and more efficient production.

Future synthetic strategies will likely focus on combining these approaches to create highly efficient, selective, and sustainable routes to this compound and its derivatives, making these valuable building blocks more accessible for broader applications.

Exploration of Unprecedented Reactivity and Transformations

The strained epoxide ring, combined with the strong C-F bond, makes this compound a substrate for potentially novel and unexpected chemical transformations. While classic epoxide ring-opening reactions are known, researchers are exploring more unusual reactivity.

A significant recent discovery is the divergent rearrangement of cyclopropyl-substituted fluoroepoxides. cas.cn This work has shown that the reaction pathway can be selectively directed toward either a 1,2-fluorine migration or a 1,5-fluorine migration simply by choosing the right catalyst (a base like K₂CO₃ or a mild acid like benzoic acid). cas.cn This type of selective C-F bond cleavage and formation within the same molecule represents a new paradigm in organofluorine chemistry. cas.cn

| Reaction Condition | Migration Type | Proposed Intermediate | Significance |

|---|---|---|---|

| K₂CO₃, 60 °C | 1,2-Fluorine Migration | Tight ion pair or concerted mechanism | Forms α-fluoro ketones with high regioselectivity |

| Benzoic Acid (cat.) | 1,5-Fluorine Migration | Carbocation via epoxide activation and cyclopropyl (B3062369) ring-opening | Unprecedented rearrangement leading to new fluorinated structures |

Furthermore, fundamental studies are challenging long-held assumptions about fluorine chemistry. Recent research combining spectroscopy and quantum chemical simulations has provided the first experimental observation of quantum mechanical tunneling of a fluorine atom. chemeurope.com This discovery overcomes what was known as the "fluoro wall," the belief that fluorine was too heavy to tunnel effectively. chemeurope.com This finding opens up new avenues for understanding and potentially controlling the reactivity of fluorinated compounds like this compound, where tunneling could influence reaction rates and pathways in stereomutation or other isomerization processes. rsc.org

Future research will likely continue to probe the limits of this compound's reactivity, exploring its behavior under various catalytic conditions, with new reagents, and in complex molecular settings to uncover further unprecedented transformations. nih.gov

Integration of Advanced Computational Methodologies

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Advanced computational methods allow researchers to investigate structures, reaction mechanisms, and spectroscopic properties with high accuracy, providing insights that are often difficult to obtain through experiments alone.

The optical rotation of (S)-2-fluorooxirane, for example, has been the subject of extensive theoretical study. researchgate.net A variety of computational methods, from Density Functional Theory (DFT) to higher-level ab initio calculations, have been employed to model its chiroptical properties. researchgate.net These studies are crucial for calibrating theoretical models and for the potential assignment of absolute configurations.

Key computational approaches applied to this compound and related molecules include:

Ab Initio Methods: High-level calculations, such as Møller–Plesset perturbation theory (MP2), are used to accurately determine molecular structures, interaction energies, and spectroscopic constants. tandfonline.comacs.org For instance, MP2 calculations with the 6-311++G(d,p) basis set were used to identify and characterize hydrogen-bonded complexes between this compound and hydrogen peroxide, elucidating the principles of chiral discrimination. tandfonline.com

Density Functional Theory (DFT): DFT is a workhorse for studying larger systems and reaction pathways. It has been used to corroborate experimental findings on binding energies and electrostatic potentials in complexes involving fluorinated epoxides. vulcanchem.com

Relativistic Calculations: For heavier elements and for the precise calculation of properties sensitive to electron-core interactions (like NMR shieldings), relativistic effects must be considered. Four-component relativistic calculations using the DIRAC code have been performed on this compound to investigate minute effects like parity nonconservation on NMR shielding constants. aip.org

| Computational Method | Software/Code | Property Investigated | Reference |

|---|---|---|---|

| MP2/6-311++G(d,p) | Gaussian 03 | Chiral discrimination, hydrogen-bond complexes | tandfonline.com |

| MP2/6-311++G(2d,2p) | GAUSSIAN 16 | Equilibrium structures, rotational barriers | acs.orgnih.gov |

| DFT/TD-DFT (B3LYP) | N/A | Optical rotation | researchgate.net |

| Four-component relativistic (Hartree-Fock) | DIRAC | Parity nonconservation effects on NMR shielding | aip.org |

The integration of these advanced computational methods will continue to accelerate research. monash.edudergipark.org.trimperial.ac.ukugent.be They will be crucial for designing new experiments, interpreting complex spectroscopic data, and screening potential candidates for novel applications, thereby guiding the synthesis of new functional molecules derived from this compound.

Potential Contributions to New Chemical Entities and Materials

The unique structural and electronic properties of this compound make it a promising building block for the creation of new chemical entities (NCEs) and advanced materials. An NCE is a drug molecule containing no active moiety that has been previously approved by a regulatory agency like the FDA. wikipedia.orgfda.gov The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. chemeurope.com

New Chemical Entities (NCEs): The strained, reactive epoxide ring of this compound provides a handle for introducing the fluorinated motif into larger, more complex molecules. Its potential to serve as a precursor to novel fluorinated amino alcohols, heterocycles, and other scaffolds makes it a valuable starting point for drug discovery programs. smolecule.comiiserpune.ac.in The development of efficient and scalable synthetic routes is a critical step in translating a novel molecule into a viable NCE. hilarispublisher.com

Advanced Materials: The influence of fluorine is also significant in materials science. cam.ac.ukwikipedia.org Fluorinated compounds are known for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. chemeurope.com These properties are leveraged in applications ranging from high-performance polymers to electrolytes in advanced batteries. chemeurope.com The reactivity of this compound could be harnessed to incorporate fluorine into polymer backbones or to create functional surface coatings.

Chiral Tagging: An emerging application for fluorinated oxiranes is in the field of analytical chemistry. Derivatives like cis- and trans-2-fluoro-3-(trifluoromethyl)oxirane are being investigated as "chiral tags". acs.orgnih.govacs.org In this technique, the chiral tag is attached to an analyte, creating diastereomeric complexes that can be distinguished using rotational spectroscopy. nih.gov This allows for the unambiguous determination of the analyte's absolute configuration and enantiomeric purity. The ability to tune the interaction modes by varying the fluorine substitution on the oxirane ring may prove advantageous for analyzing a wide variety of chiral molecules. acs.orgacs.org

As research continues to unveil new reactivity and more efficient synthetic pathways, the potential for this compound to contribute to the development of next-generation pharmaceuticals, functional materials, and innovative analytical tools will undoubtedly expand.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Fluorooxirane, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The synthesis typically involves epoxidation of fluorinated alkenes using peracids (e.g., m-CPBA) under low-temperature conditions to minimize side reactions. Solvent choice (e.g., dichloromethane) and stoichiometric control of the fluorinating agent are critical for optimizing yield (>70%) and enantiomeric excess (ee) . For reproducibility, characterize intermediates via <sup>19</sup>F NMR and monitor reaction progress with GC-MS.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm the presence of the fluorine substituent and oxirane ring protons.

- X-ray crystallography : Resolve stereochemical ambiguities in chiral derivatives .

- HPLC with chiral columns : Quantify enantiomeric purity for stereoselective studies .

- Purity assessment requires elemental analysis and GC-MS to detect trace impurities (<1%) .

Q. What stability challenges arise during storage and handling of this compound?

- Methodological Answer : this compound is prone to ring-opening reactions in the presence of nucleophiles (e.g., water, amines). Store under inert gas (N2/Ar) at –20°C in anhydrous solvents. Use Schlenk-line techniques for air-sensitive manipulations. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life limits .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the oxirane ring. Compare activation energies for fluorinated vs. non-fluorinated analogs to rationalize regioselectivity. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

- Methodological Answer : Contradictions often stem from stereochemical variations or impurities.

- Cross-validation : Replicate experiments using identical substrates and conditions from conflicting studies.

- In situ monitoring : Use real-time IR spectroscopy to detect transient intermediates.

- Meta-analysis : Systematically compare literature data (e.g., reaction yields, ee values) to identify outliers or methodological gaps .

Q. How does fluorination impact the electronic and steric properties of the oxirane ring compared to non-fluorinated analogs?

- Methodological Answer : Employ Hammett substituent constants (σF) and electrostatic potential maps (ESP) to quantify electron-withdrawing effects. Compare ring strain via calorimetry (ΔHcombustion) and computational bond-angle analysis. Experimental validation includes kinetic studies of ring-opening reactions .

Q. What safety protocols are critical when handling fluorinated epoxides like this compound?

- Methodological Answer : Follow OSHA/NIOSH guidelines for fluoride exposure:

- PPE : Use fluoropolymer-coated gloves and P95 respirators to prevent dermal/airborne exposure.

- Ventilation : Conduct reactions in fume hoods with HEPA filters.

- Waste disposal : Neutralize residual fluoride with calcium carbonate before disposal .

Data Presentation Guidelines

- Reproducibility : Report all synthetic procedures, including catalyst loading, solvent purity, and temperature gradients. Use SI (Supporting Information) for extensive datasets .

- Conflict Resolution : Tabulate contradictory results (e.g., yields, stereochemical outcomes) and propose mechanistic hypotheses to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.